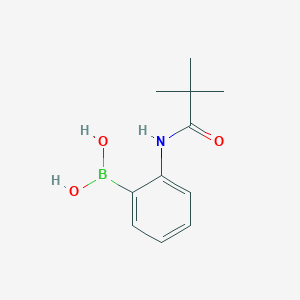

2-(tert-Butylcarbonylamino)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRAJVMTCAUABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400637 | |

| Record name | 2-(tert-Butylcarbonylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146140-95-6 | |

| Record name | 2-(tert-Butylcarbonylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pivalamido)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic Acid (CAS 146140-95-6): Properties, Synthesis, and Applications

Section 1: Executive Summary and Introduction

2-(tert-Butylcarbonylamino)phenylboronic acid, also known as 2-(Pivaloylamino)phenylboronic acid, is a specialized organic compound that has emerged as a valuable building block in modern synthetic chemistry.[1] With the CAS number 146140-95-6, this ortho-substituted phenylboronic acid derivative is particularly esteemed for its role in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a sterically demanding tert-butylcarbonylamino (pivaloylamido) group adjacent to the boronic acid moiety, imparts specific reactivity and stability profiles that are advantageous in targeted synthesis.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, discuss logical synthetic pathways, detail its primary application in Suzuki-Miyaura coupling with mechanistic insights, and cover essential safety and handling protocols. The information herein is synthesized from established chemical literature and supplier data to provide a reliable and actionable resource for laboratory applications.

Section 2: Physicochemical and Structural Characteristics

The compound presents as a white solid and is characterized by the molecular formula C₁₁H₁₆BNO₃.[1][] A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 146140-95-6 | [3][4] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][][4][5] |

| Molecular Weight | 221.06 g/mol | [1][][4][5] |

| Appearance | White Solid | [1][] |

| Melting Point | 268-271 °C | [1][6] |

| Density | 1.13 g/cm³ | [1][3][7] |

| Solubility | Soluble in methanol and other polar organic solvents.[1][8] | [1][8] |

| pKa (Predicted) | 8.52 ± 0.53 | [1] |

| Storage | Store at room temperature, sealed in a dry environment.[1] | [1] |

Structural Insight: The ortho-pivaloylamido group plays a crucial role in the molecule's reactivity. Its steric bulk can influence the dihedral angle between the phenyl ring and the boronic acid group, potentially affecting the rate and efficiency of transmetalation in cross-coupling reactions. Furthermore, the amide functionality can act as a directing group or engage in intramolecular hydrogen bonding, contributing to the compound's stability and crystalline nature. Boronic acids are generally stable, though they can undergo dehydration to form cyclic boroxine anhydrides, a process that is typically reversible in the presence of water.

Section 3: Synthesis and Purification

While numerous vendors supply this reagent, understanding its synthesis is critical for specialized applications or custom derivatization. The preparation of arylboronic acids is a well-established field in organic chemistry.[9] A common and reliable method involves the formation of an organometallic intermediate from an appropriately substituted aryl halide, followed by quenching with a trialkyl borate ester.

Logical Synthetic Workflow

A plausible and efficient synthesis starts from 2-bromoaniline, which is first protected with the pivaloyl group, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety standards.

-

Step 1: Acylation of 2-Bromoaniline.

-

To a stirred solution of 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes. The choice of pivaloyl chloride installs the robust tert-butylcarbonyl protecting group.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-bromophenyl)pivalamide. Purify via recrystallization or silica gel chromatography.

-

-

Step 2: Lithiation and Borylation.

-

Dissolve the purified N-(2-bromophenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control of the lithium-halogen exchange.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

-

In the same flask, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C. The borate ester acts as the boron source.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Step 3: Hydrolysis and Isolation.

-

Cool the reaction mixture back to 0 °C and slowly quench by adding 2M aqueous HCl. This step hydrolyzes the boronate ester to the desired boronic acid.

-

Stir vigorously for 1-2 hours. The product may precipitate as a white solid.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by washing/triturating with a non-polar solvent like diethyl ether or hexanes to afford the pure this compound.

-

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[10] This reaction couples an organoboron compound with an organohalide (or triflate) using a palladium catalyst and a base. It is a cornerstone of modern medicinal chemistry for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[]

Reaction Mechanism

The catalytic cycle is a well-understood sequence involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base is crucial for activating the boronic acid into a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

-

Reagent Preparation.

-

In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.2-1.5 eq), the aryl bromide (1.0 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq). The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos). The ligand stabilizes the palladium center and modulates its reactivity.

-

-

Reaction Setup.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. This process, known as degassing, is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol. The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

-

-

Execution and Monitoring.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be run for several hours to overnight.

-

Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

-

Workup and Purification.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to isolate the desired biaryl compound.

-

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[1]

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[16][14] Handle the solid powder in a chemical fume hood to avoid inhalation.[14]

-

Handling: Avoid generating dust.[16][14] Ensure eyewash stations and safety showers are readily accessible.[16] Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly sealed in a dry, well-ventilated place.[1] The compound is a combustible solid.

-

In Case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Inhalation: Move the person to fresh air.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[17]

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15]

-

Section 6: Conclusion

This compound is a highly functionalized and strategic reagent for advanced organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing the biaryl cores prevalent in many pharmaceutical and material science targets.[1][] A thorough understanding of its properties, synthetic origins, and reaction mechanisms, coupled with stringent adherence to safety protocols, will empower researchers to leverage this versatile molecule to its full potential in their scientific endeavors.

References

-

This compound | CAS 146140-95-6. LookChem. [Link]

-

2-(TERT-BUTOXYCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER. ChemBK. [Link]

-

Safety Data Sheet - this compound. Boron Molecular. [Link]

-

Supporting Information for scientific paper. The Royal Society of Chemistry. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Supporting Information for Chemoselective N-arylation of Aminobenzene Sulfonamides. The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Method for preparing tert-butoxycarbonyl phenylboronic acid.

-

Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Chemistry Portal. [Link]

-

Safety Data Sheet - 3-(t-Butylaminocarbonyl)phenylboronic acid. Aaron Chemistry. [Link]

-

Boronic Acids in Organic Synthesis: The Versatility of AAPBA. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents. PubMed. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(tert-Butoxycarbonylamino)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-tert-butylphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 146140-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. molbase.com [molbase.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. aaronchem.com [aaronchem.com]

- 16. boronmolecular.com [boronmolecular.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic acid

This guide provides a comprehensive technical overview of 2-(tert-Butylcarbonylamino)phenylboronic acid, a vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, with a focus on practical, field-proven insights.

Introduction

This compound, often referred to as 2-(Pivalamido)phenylboronic acid, is an organoboron compound that has garnered significant attention in synthetic organic chemistry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the bulky tert-butylcarbonylamino (pivalamido) group at the ortho position to the boronic acid moiety imparts unique reactivity and stability, making it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[]

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆BNO₃ | [2][3] |

| Molecular Weight | 221.06 g/mol | [2][3] |

| CAS Number | 146140-95-6 | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 296.5°C to 297.5°C | [2] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [5] |

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an adjacent tert-butylcarbonylamino group. This ortho-substitution pattern is crucial to its reactivity profile.

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, typical spectroscopic data for confirming the identity and purity of this compound include:

-

¹H NMR: Resonances corresponding to the aromatic protons, the N-H proton of the amide, and the singlet for the tert-butyl group.

-

¹³C NMR: Signals for the aromatic carbons, the amide carbonyl carbon, and the carbons of the tert-butyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and B-O-H stretches of the boronic acid.

-

Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[6]

Illustrative Synthetic Protocol

A general, reliable method for the laboratory-scale synthesis of this compound is outlined below. This protocol is designed to be self-validating through careful control of reaction conditions and purification steps.

Step 1: Grignard Reagent Formation

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromo-N-tert-butylaniline in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Maintain a gentle reflux until all the magnesium has been consumed, indicating the formation of the Grignard reagent.

Step 2: Borylation

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard solution. The reaction is highly exothermic and should be controlled carefully.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Part 3: Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8] The general catalytic cycle is depicted below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The tert-butylcarbonylamino group in the ortho position can influence the reaction's outcome through steric and electronic effects, often leading to high yields and selectivity.[9]

Experimental Workflow: A Typical Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Part 4: Stability, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

-

Stability: Boronic acids are generally stable but can undergo dehydration to form boroxines, particularly upon heating.[5] It is advisable to store the compound in a cool, dry place.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] The compound may cause skin and eye irritation.[2] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container away from moisture and heat.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

References

-

2-(tert-Butoxycarbonylamino)phenylboronic acid, 97% 1 g | Buy Online - Fisher Scientific.

-

146140-95-6(this compound) Product Description - ChemicalBook.

-

2-tert-butylphenylboronic acid | Sigma-Aldrich.

-

CAS 146140-95-6 this compound - BOC Sciences.

-

2-(N-BOC-Amino)phenylboronic acid, min 97%, 1 gram.

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.

-

3-(N-Boc-amino)phenylboronic acid = 95 380430-68-2 - Sigma-Aldrich.

-

2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester 97 480424-71-3 - Sigma-Aldrich.

-

Phenylboronic acid - Wikipedia.

-

This compound AldrichCPR 146140-95-6 - Sigma-Aldrich.

-

(4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem.

-

Applications of Suzuki Coupling Reaction - BOC Sciences.

-

Phenylboronic acid | 98-80-6 - ChemicalBook.

-

This compound (Cas 146140-95-6) - Parchem.

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI.

-

CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents.

-

US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate.

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures.

-

Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem.

Sources

- 2. 2-(tert-Butoxycarbonylamino)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 146140-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound AldrichCPR 146140-95-6 [sigmaaldrich.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. mdpi-res.com [mdpi-res.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butylcarbonylamino)phenylboronic Acid

Introduction: The Strategic Importance of 2-(tert-Butylcarbonylamino)phenylboronic Acid

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, namely the ortho-disposed boronic acid and tert-butoxycarbonyl (Boc)-protected amine, render it a versatile synthon for the construction of complex heterocyclic scaffolds and biaryl systems. These motifs are prevalent in a myriad of therapeutic agents, particularly in oncology, where they contribute to the inhibition of cell proliferation.[1] The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The adjacent Boc-protected amine provides a latent nucleophilic center, which can be unmasked under mild acidic conditions for subsequent derivatization, allowing for the strategic elaboration of molecular complexity. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable reagent, delving into the mechanistic rationale behind each synthetic step and offering practical insights for its successful execution.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence, commencing with the protection of a commercially available starting material, followed by a palladium-catalyzed borylation, and culminating in the hydrolysis of the resulting boronic ester. This strategy is designed for robustness and scalability, employing well-established and reliable chemical transformations.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of N-(2-Bromophenyl)-tert-butylcarbamate (Intermediate A)

The initial step involves the protection of the amino group of 2-bromoaniline with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation as it prevents unwanted side reactions involving the nucleophilic amine in the subsequent palladium-catalyzed borylation step. The Boc group is ideal for this purpose due to its stability under the basic conditions of the Miyaura borylation and its facile removal under mild acidic conditions.

Experimental Protocol: Boc Protection of 2-Bromoaniline

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 g | 58.1 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 13.9 g | 63.9 mmol |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.9 mL | 63.9 mmol |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |

| Brine | NaCl | 58.44 | 100 mL | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (10.0 g, 58.1 mmol) and dissolve in anhydrous tetrahydrofuran (200 mL).

-

Add triethylamine (8.9 mL, 63.9 mmol) to the solution.

-

Slowly add di-tert-butyl dicarbonate (13.9 g, 63.9 mmol) portion-wise to the stirred solution at room temperature. The addition of (Boc)₂O can cause gas evolution (CO₂), so it should be done carefully.[2]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford N-(2-bromophenyl)-tert-butylcarbamate as a white solid.

Part 2: Synthesis of 2-(tert-Butoxycarbonylamino)phenylboronic acid pinacol ester (Intermediate B) via Miyaura Borylation

The cornerstone of this synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[3][4] This reaction is highly valued for its mild conditions and broad functional group tolerance. In this step, the C-Br bond of N-(2-bromophenyl)-tert-butylcarbamate is coupled with bis(pinacolato)diboron (B₂pin₂) to yield the corresponding arylboronic acid pinacol ester.

Mechanistic Insight: The Catalytic Cycle of Miyaura Borylation

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

-

Ligand Exchange: A weak base, typically potassium acetate (KOAc), displaces the bromide ligand on the palladium center. This step is crucial as it generates a more reactive palladium-acetate complex.[1]

-

Transmetalation: The boron reagent, B₂pin₂, transmetalates with the Pd(II) complex, transferring a boryl group to the palladium and forming an aryl-palladium-boryl species.

-

Reductive Elimination: The desired arylboronic acid pinacol ester (Ar-Bpin) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol: Miyaura Borylation

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-Bromophenyl)-tert-butylcarbamate | C₁₁H₁₄BrNO₂ | 272.14 | 10.0 g | 36.7 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 10.2 g | 40.4 mmol |

| Potassium acetate (KOAc) | C₂H₃KO₂ | 98.14 | 10.8 g | 110 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.81 g | 1.10 mmol |

| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | 200 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To an oven-dried Schlenk flask, add N-(2-bromophenyl)-tert-butylcarbamate (10.0 g, 36.7 mmol), bis(pinacolato)diboron (10.2 g, 40.4 mmol), potassium acetate (10.8 g, 110 mmol), and Pd(dppf)Cl₂ (0.81 g, 1.10 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (200 mL) via cannula.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.[6] Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester. This intermediate is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][8]

Part 3: Hydrolysis of the Pinacol Ester to this compound

The final step is the hydrolysis of the pinacol ester to the desired boronic acid. While pinacol esters are relatively stable, their hydrolysis can sometimes be challenging.[1] A common and effective method involves transesterification with diethanolamine followed by acidic workup.[9] Alternatively, direct hydrolysis under acidic or basic conditions can be employed, although this may require more vigorous conditions.

Experimental Protocol: Hydrolysis of the Pinacol Ester

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 2-(tert-Butoxycarbonylamino)phenylboronic acid pinacol ester | C₁₇H₂₆BNO₄ | 319.20 | ~36.7 mmol | ~36.7 mmol |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | 7.7 g | 73.4 mmol |

| Diethyl ether | C₄H₁₀O | 74.12 | 200 mL | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

Dissolve the crude 2-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester in diethyl ether (200 mL).

-

Add diethanolamine (7.7 g, 73.4 mmol) and stir the mixture at room temperature for 2-4 hours. A precipitate of the diethanolamine-boronate complex should form.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Suspend the solid in ethyl acetate and acidify to pH 2-3 with 1 M HCl with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization. While various solvents can be used, a mixture of ethyl acetate and hexanes is often effective for affording the pure product as a white solid.[10]

Troubleshooting and Key Considerations

-

Incomplete Boc Protection: If TLC indicates incomplete reaction, consider adding an additional portion of (Boc)₂O and extending the reaction time. Ensure the 2-bromoaniline is of high purity as impurities can interfere with the reaction.

-

Low Yield in Miyaura Borylation: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also critical. If the reaction stalls, a fresh portion of the catalyst can be added.

-

Difficult Hydrolysis: If the transesterification with diethanolamine is sluggish, gentle heating may be applied. For direct hydrolysis, consider using a biphasic system with an organic solvent and aqueous acid, and a phase-transfer catalyst.

-

Purification Challenges: Boronic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for dehydration on silica gel. Recrystallization is often the preferred method. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to this important building block. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently produce this versatile reagent in high yield and purity, enabling the advancement of their drug discovery and development programs.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. 1995 , 60 (23), 7508–7510. [Link]

- Royal Society of Chemistry. SUPPLEMENTARY INFORMATION for the article: [Title of article]. [URL provided by grounding tool]

- ResearchGate.

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. 2012 , 14 (17), 4446–4449. [Link]

-

Pagano, M. D.; et al. Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. 2011 , 7, 1156-1162. [Link]

-

Lipshutz, B. H.; et al. Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters. 2010 , 12 (21), 4844–4847. [Link]

-

Wikipedia. Miyaura borylation. [Link]

- Sigma-Aldrich. Application Note – N-Boc protection. [URL provided by grounding tool]

-

Reddit. Go-to recrystallization solvent mixtures. [Link]

- Organic Syntheses. boronic esters. [URL provided by grounding tool]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Organic Syntheses. Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [URL provided by grounding tool]

-

Achilli, C.; et al. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry. 2013 , 11, 448-452. [Link]

- Wiley-VCH.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Wang, B.; et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Medicinal Chemistry Letters. 2012 , 3 (5), 379-382. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Semantic Scholar. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

- Royal Society of Chemistry. Experimental Procedure. [URL provided by grounding tool]

-

ResearchGate. How to purify boronic acids/boronate esters? [Link]

- University of Rochester. Crystallization Solvents.pdf. [URL provided by grounding tool]

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [URL provided by grounding tool]

- Sigma-Aldrich. Tert-butyl (2-amino-3-bromophenyl)

- Sigma-Aldrich. Tert-butyl (2-amino-3-bromophenyl)

- BLD Pharm. 131818-17-2|tert-Butyl (4-bromophenyl)

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2-Pivaloylamino)phenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of (2-Pivaloylamino)phenylboronic acid, a versatile reagent in modern organic synthesis. The document delves into the compound's chemical structure, properties, and synthesis, with a particular focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The role of the ortho-pivaloylamino group in modulating the reactivity and stability of the boronic acid is discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block for the efficient synthesis of biaryl and substituted aromatic compounds.

Introduction: The Significance of ortho-Amido Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this reaction is intrinsically linked to the stability, reactivity, and functional group tolerance of the organoboron coupling partner. Among the vast array of available boronic acids, ortho-substituted derivatives often exhibit unique reactivity profiles.[3][4] (2-Pivaloylamino)phenylboronic acid, in particular, has garnered attention due to the presence of the sterically bulky and electronically modulating pivaloylamino group at the ortho position. This substituent can influence the reaction outcome through steric hindrance, electronic effects, and potential coordination with the metal catalyst, offering a handle for achieving high selectivity and yields in challenging coupling reactions.[3][5]

Physicochemical Properties and Structural Elucidation

(2-Pivaloylamino)phenylboronic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Synonyms | 2-(Pivalamido)phenylboronic acid, 2-(2,2,2-Trimethylacetamido)phenylboronic acid | [6] |

| CAS Number | 146140-95-6 | [6] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [6] |

| Molecular Weight | 221.06 g/mol | [6] |

| Melting Point | 271 °C (lit.) | [6] |

The chemical structure of (2-Pivaloylamino)phenylboronic acid is characterized by a phenyl ring co-substituted with a boronic acid group and a pivaloylamino group at the ortho position.

Figure 1: Chemical structure of (2-Pivaloylamino)phenylboronic acid.

Spectroscopic Characterization

The identity and purity of (2-Pivaloylamino)phenylboronic acid are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton, and the tert-butyl protons of the pivaloyl group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will exhibit resonances for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of δ 28-33 ppm is indicative of a trigonal planar (sp²-hybridized) boron atom, which is characteristic of the free boronic acid.[7]

Synthesis of (2-Pivaloylamino)phenylboronic Acid

A common and efficient method for the synthesis of (2-Pivaloylamino)phenylboronic acid involves the acylation of 2-aminophenylboronic acid with pivaloyl chloride.

Figure 2: General workflow for the synthesis of (2-Pivaloylamino)phenylboronic acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Aminophenylboronic acid

-

Pivaloyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

-

To a stirred solution of 2-aminophenylboronic acid (1.0 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine or triethylamine (1.1-1.5 eq).

-

Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x).

-

Combine the organic layers and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2-Pivaloylamino)phenylboronic acid as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

(2-Pivaloylamino)phenylboronic acid is a highly effective coupling partner in the Suzuki-Miyaura reaction for the synthesis of biaryl compounds. The ortho-pivaloylamino group can play a crucial role in the reaction mechanism.

The Catalytic Cycle and the Role of the ortho-Pivaloylamino Group

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[8][9]

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-pivaloylamino group can influence this cycle in several ways:

-

Steric Hindrance: The bulky pivaloyl group can influence the rate of transmetalation and reductive elimination, potentially leading to higher selectivity for the desired biaryl product over side products.

-

Electronic Effects: The amide group can modulate the electron density of the phenyl ring, affecting the rate of transmetalation.

-

Directing Group Effect: The amide oxygen can potentially coordinate to the palladium center in the transition state, acting as a directing group and influencing the regioselectivity of the reaction. This chelation effect has been observed with other ortho-substituents and can accelerate the reaction.[3][5]

-

Protection against Protodeboronation: The pivaloyl group can offer steric protection to the boronic acid moiety, reducing the likelihood of the undesired side reaction of protodeboronation, where the C-B bond is cleaved by a proton source.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of (2-Pivaloylamino)phenylboronic acid with an aryl bromide, exemplified by the reaction with 4-bromoanisole. This protocol is adapted from a reliable source for a similar transformation.

Materials:

-

(2-Pivaloylamino)phenylboronic acid

-

4-Bromoanisole

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (2-Pivaloylamino)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Conclusion

(2-Pivaloylamino)phenylboronic acid is a valuable and versatile building block in organic synthesis. Its unique structural feature, the ortho-pivaloylamino group, imparts favorable properties that can be exploited to achieve high efficiency and selectivity in Suzuki-Miyaura cross-coupling reactions. The steric bulk and potential coordinating ability of the amide functionality contribute to its utility in the synthesis of complex biaryl structures, making it a reagent of choice for researchers in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this important synthetic tool.

References

- Doucet, H., & Santelli, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2136–2148.

- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Retrieved from [Link]

-

Organic Process Research & Development. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). [5-(Ethylaminomethyl)-3-pyridinyl]boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). [3-(2-Hydroxyethylamino)-2-pyridinyl]boronic acid. Retrieved from [Link]

Sources

- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(tert-Butylcarbonylamino)phenylboronic acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Boronic Acid-Based Drug Discovery

2-(tert-Butylcarbonylamino)phenylboronic acid, a derivative of phenylboronic acid, belongs to a class of compounds that has garnered significant attention in medicinal chemistry.[1][2] Boronic acids are integral to modern drug discovery, with compounds like Bortezomib (Velcade) and Ixazomib demonstrating their therapeutic potential, particularly in oncology.[3][4] The boronic acid moiety can form reversible covalent bonds with diols, a characteristic that is crucial for its interaction with biological targets such as enzymes and carbohydrates.[1][4] this compound serves as a key reagent in the synthesis of various pharmaceutical compounds, aiding in the creation of drugs aimed at halting cell proliferation in cancer treatment.[]

The success of any active pharmaceutical ingredient (API) in a drug development pipeline is fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately cause the failure of promising drug candidates. Therefore, a thorough understanding and accurate determination of the solubility of compounds like this compound are not merely procedural steps but foundational pillars of successful drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this important synthetic building block.

I. Physicochemical Profile of this compound

While specific, quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structural components and data from related compounds. The molecule possesses both a nonpolar tert-butyl group and a polar boronic acid moiety, suggesting amphiphilic character.

General solubility trends for similar compounds, such as phenylboronic acid, show solubility in most polar organic solvents, with poor solubility in non-polar solvents like hexanes.[6] For instance, the pinacol ester of 2-(tert-butoxycarbonylamino)phenylboronic acid is known to be soluble in organic solvents like methanol, ethanol, and dichloromethane.[7] Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10]

Table 1: Physicochemical Properties of Related Phenylboronic Acid Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Known Solubilities |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 10 g/L in water (20 °C)[6]; Soluble in diethyl ether, ethanol[6]; Insoluble in benzene[11] |

| (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | C₁₁H₁₆BNO₄ | 237.06 | No specific data found |

| 2-(tert-Butoxycarbonylamino)phenylboronic acid, pinacol ester | C₁₇H₂₆BNO₄ | 319.2 | Soluble in methanol, ethanol, and dichloromethane[7] |

This table is compiled from various sources and is intended to provide a comparative overview. The absence of specific data for the target compound highlights the necessity for the experimental determination detailed in this guide.

II. Methodologies for Solubility Determination

The accurate determination of solubility is a critical experimental undertaking. For boronic acids, which can be prone to dehydration to form cyclic boroxines, careful selection of methodology is crucial.[12] Two widely accepted and robust methods for determining the solubility of weak organic acids are the Shake-Flask Method and Potentiometric Titration.

A. The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is considered the benchmark for determining equilibrium or thermodynamic solubility.[13] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is achieved, followed by quantification of the dissolved compound in the supernatant.

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[15]

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

B. Potentiometric Titration: A Powerful Tool for pH-Dependent Solubility

For ionizable compounds like boronic acids, solubility can be pH-dependent. Potentiometric titration is an excellent method for determining the intrinsic solubility (solubility of the neutral species) and the pKa of weak acids.[16][17][18] This technique involves titrating a solution of the compound and measuring the pH change as a function of the titrant volume.

-

Sample Preparation : Prepare a saturated or near-saturated solution of this compound in an aqueous or co-solvent system.

-

Titration Setup : Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[19]

-

Titration : Titrate the solution with a standardized strong base (e.g., NaOH) at a constant, slow rate. Record the pH at regular intervals of titrant addition.

-

Data Analysis : Plot the pH versus the volume of titrant added. The resulting titration curve can be used to determine the pKa (the pH at the half-equivalence point).[19] Advanced analysis of the titration data, particularly in regions where precipitation or dissolution occurs, can yield the intrinsic solubility.[17][18]

Caption: Workflow for Potentiometric Titration for Solubility and pKa.

III. Factors Influencing Solubility and Their Implications

The solubility of this compound is not a fixed value but is influenced by several factors critical to its application in drug development.

-

Solvent Polarity : As suggested by data on related compounds, solubility is expected to be higher in polar organic solvents.[6][10] The choice of solvent is crucial for synthesis, purification (crystallization), and formulation. For instance, very low solubility in a non-polar solvent like methylcyclohexane can be exploited for purification.[8]

-

pH : As a weak Lewis acid, the boronic acid moiety's ionization state is pH-dependent. At physiological pH, a significant portion of the molecules may be in the anionic boronate form, which typically has higher aqueous solubility than the neutral acid form. Understanding this relationship is vital for predicting in vivo behavior and designing formulations.

-

Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, which is a key parameter for developing crystallization processes.

-

Crystal Form (Polymorphism) : Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies to ensure reproducibility.

IV. Conclusion and Future Directions

While a definitive, quantitative solubility profile for this compound requires dedicated experimental investigation, this guide provides the necessary framework for such an undertaking. By employing robust methodologies like the shake-flask method and potentiometric titration, researchers can generate the high-quality data needed to advance drug discovery programs. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path for characterizing this and other valuable boronic acid derivatives. A thorough understanding of solubility is an indispensable component of the journey from a promising chemical entity to a life-changing therapeutic.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite. (n.d.).

- 2-(TERT-BUTOXYCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER - ChemBK. (2024).

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020).

- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. (2020).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem. (n.d.).

- Solubility Testing – Shake Flask Method - BioAssay Systems. (n.d.).

- CAS 146140-95-6 this compound - BOC Sciences. (n.d.).

- Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (n.d.).

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- Potentiometric Titration of Very Weak Acids: Titration with Hydroxides in Nonaqueous Media Using Glass-Calomel Electrode System | Analytical Chemistry - ACS Publications. (n.d.).

- Potentiometric Titration of an Unknown Weak Monoprotic Acid - Chemistry LibreTexts. (2023).

- 2-(tert-Butoxycarbonyl)phenylboronic acid | C11H15BO4 | CID 17750220 - PubChem. (n.d.).

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- Phenylboronic acid - Wikipedia. (n.d.).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (2020).

- 11: Solubility and Borax (Experiment) - Chemistry LibreTexts. (2021).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

- (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem. (n.d.).

- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former - DiVA portal. (n.d.).

- 115377-94-1|(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid - BLDpharm. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Phenylboronic acid | 98-80-6 - ChemicalBook. (n.d.).

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.).

- Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. (n.d.).

- (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem. (n.d.).

- 3-(N-Boc-amino)phenylboronic acid - TargetMol. (n.d.).

Sources

- 1. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem [benchchem.com]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. scite.ai [scite.ai]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(tert-butylcarbonylamino)phenylboronic acid, a versatile reagent in modern organic synthesis. This document will delve into its physical and chemical properties, provide detailed experimental protocols for its synthesis and application, and discuss the scientific rationale behind these methodologies.

Compound Profile: Physical and Chemical Characteristics

This compound, also known as 2-(pivaloylamino)phenylboronic acid, is a white to off-white crystalline powder.[1] Its chemical structure features a phenylboronic acid moiety with a bulky tert-butylcarbonylamino (pivalamido) group at the ortho position. This substitution pattern imparts unique reactivity and solubility characteristics, making it a valuable building block in the synthesis of complex organic molecules.[1]

Physical Form and Appearance

Under standard laboratory conditions, this compound exists as a stable solid. Its appearance is consistently reported as a white to off-white or sometimes light yellow crystalline powder.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The high melting point indicates a stable crystalline lattice. Its solubility in organic solvents like methanol facilitates its use in a variety of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 146140-95-6 | [1][2] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |

| Molecular Weight | 221.06 g/mol | [1][2] |

| Melting Point | 296.5-297.5 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in methanol |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative method based on established synthetic strategies for similar compounds.[3]

Rationale for Synthetic Strategy

The chosen synthetic route involves the protection of the amino group of 2-aminophenylboronic acid. The tert-butylcarbonyl (pivaloyl) group is an excellent choice for a protecting group in this context due to its steric bulk, which provides stability and can influence the regioselectivity of subsequent reactions. The protection step is crucial to prevent unwanted side reactions involving the amino group during subsequent synthetic transformations, such as Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis

Materials:

-

2-Aminophenylboronic acid hydrochloride

-

Pivaloyl chloride (tert-Butylcarbonyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-aminophenylboronic acid hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the suspension in an ice bath and add triethylamine (TEA) (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The TEA acts as a base to neutralize the HCl salt and the HCl generated during the acylation reaction.

-

Acylation: While maintaining the temperature at 0 °C, add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any unreacted acid chloride and excess acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexanes

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

-

Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization process.

-

Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold hexanes and dry them under vacuum to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Workflow

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The tert-butylcarbonylamino group can influence the electronic properties and steric environment of the boronic acid, which in turn affects its reactivity in the catalytic cycle. The choice of a palladium catalyst, often with a phosphine ligand, is crucial for facilitating the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation.

Experimental Workflow: Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a detailed procedure for the coupling of this compound with 4-bromoanisole, a common aryl halide coupling partner.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Schlenk flask or similar reaction vessel

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Base Addition: Add toluene and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (3.0 equivalents).

-